N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential and Antiparkinsonian Activity
This compound has been studied for its neuroprotective properties and potential antiparkinsonian activity. In particular, derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea exhibited significant antiparkinsonian activity in mice models. The compounds were administered intraperitoneally and demonstrated to alleviate symptoms of catalepsy induced by haloperidol, a common antipsychotic medication used in the treatment of Parkinson's disease. Moreover, biochemical assays from brain homogenates of treated mice indicated a decrease in malondialdehyde and an increase in glutathione, superoxide dismutase, and glutathione peroxidase levels, suggesting neuroprotective effects of these derivatives (Azam, Alkskas & Ahmed, 2009).
Anti-Anaphylactic Effects
The compound has also been investigated for its potential anti-anaphylactic effects. Specifically, derivatives ICI 58,301 and ICI 63,197 have shown to aid in the recovery of guinea pigs from anaphylactic shock. ICI 63,197 demonstrated notable protective effects in various models, including decreasing histamine release in isolated guinea pig lungs, inhibiting passive cutaneous anaphylaxis, and protecting mice from anaphylactic shock. These findings suggest a potential role of the compound in treating allergic reactions and anaphylactic conditions (Davies & Evans, 1973).
Cardiovascular Applications
Research has revealed the cardiovascular implications of this compound, particularly its inotropic effects. In studies involving dogs, derivatives such as N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide showed significant positive inotropic activity. Further modifications of this compound resulted in variations that demonstrated even more potent inotropic effects after both intravenous and oral administration, indicating its potential in managing cardiovascular conditions (Robertson et al., 1986).
Anticonvulsant Properties
Various derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. For instance, 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides demonstrated significant protection in animal models of epilepsy. Detailed analysis revealed specific derivatives with notable efficacy in preventing seizures, suggesting potential use in the treatment of epilepsy (Obniska et al., 2015).
Antihypertensive Effects
The compound's derivatives, particularly those involving thienopyrimidine-2,4-diones, have been explored for their antihypertensive properties. Studies in spontaneously hypertensive rats showed that specific structural modifications on the compound led to potent antihypertensive effects, comparable to standard vasodilator drugs. This indicates a promising avenue for the development of new antihypertensive medications (Russell et al., 1988).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3/c1-2-28-15-11-7-6-10-14(15)22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGIOCZLRKLFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.